Diquat-d4 Dibromide
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Overview
Description
Diquat-d4 Dibromide: is a deuterium-labeled derivative of Diquat Dibromide, a widely used herbicide. The compound is primarily utilized in scientific research for tracing and quantification purposes due to its stable isotopic labeling. Diquat Dibromide itself is known for its effectiveness in controlling a broad spectrum of weeds and is commonly used in agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diquat-d4 Dibromide involves the incorporation of deuterium atoms into the Diquat Dibromide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the bipyridyl core, followed by the introduction of deuterium atoms through catalytic hydrogenation using deuterium gas. The final step involves the formation of the dibromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment for handling deuterium gas and the implementation of quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Diquat-d4 Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield reactive oxygen species, while reduction can produce the corresponding dihydro derivatives.
Scientific Research Applications
Chemistry: Diquat-d4 Dibromide is used as an internal standard in analytical chemistry for the quantification of Diquat Dibromide in various samples. Its stable isotopic labeling allows for accurate and precise measurements using techniques such as mass spectrometry.
Biology: In biological research, this compound is used to study the metabolic pathways and degradation of Diquat Dibromide in living organisms. It helps in tracing the distribution and accumulation of the herbicide in tissues.
Medicine: The compound is used in toxicological studies to understand the effects of Diquat Dibromide exposure on human health. It aids in the development of therapeutic interventions for poisoning cases.
Industry: this compound is employed in environmental monitoring to assess the presence and concentration of Diquat Dibromide in water and soil samples. It is also used in the development of new herbicidal formulations.
Mechanism of Action
Diquat-d4 Dibromide exerts its effects by generating reactive oxygen species upon exposure to light. These reactive species cause oxidative damage to cellular components, leading to cell death. The compound targets the photosynthetic machinery in plants, disrupting the electron transport chain and ultimately causing desiccation and necrosis.
Comparison with Similar Compounds
Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.
Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its mode of action and environmental persistence.
Methyl Viologen: A compound structurally similar to Diquat but used primarily in redox chemistry.
Uniqueness: Diquat-d4 Dibromide’s uniqueness lies in its stable isotopic labeling, which makes it invaluable for research applications requiring precise quantification and tracing. Unlike its non-labeled counterparts, it provides a reliable means to study the behavior and effects of Diquat Dibromide in various systems.
Properties
Molecular Formula |
C12H12Br2N2 |
---|---|
Molecular Weight |
348.07 g/mol |
IUPAC Name |
8,8,9,9-tetradeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |
InChI |
InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;; |
InChI Key |
ODPOAESBSUKMHD-KBJDMKPDSA-L |
Isomeric SMILES |
[2H]C1(C([N+]2=CC=CC=C2C3=CC=CC=[N+]31)([2H])[2H])[2H].[Br-].[Br-] |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |
Origin of Product |
United States |
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